Antimicrobial agent-32

E. coli β-lactamase inhibitor antibacterial screening

Antimicrobial agent-32 is a vendor-designated catalog identifier that does not correspond to a single, unambiguous chemical entity. Based on vendor technical datasheets and the underlying patent literature, this identifier maps to at least two structurally and mechanistically distinct compounds: a β-lactamase inhibitor of the diazabicyclooctane class (CAS 1436862-65-5, also known as Antibacterial agent 32 or Example 43 in WO2013030733A1) , and a pyrazoline derivative (Compound 4g) with the molecular formula C21H14F2N2O2 and a molar mass of 364.34 g/mol.

Molecular Formula C21H14F2N2O2
Molecular Weight 364.3 g/mol
Cat. No. B15568111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial agent-32
Molecular FormulaC21H14F2N2O2
Molecular Weight364.3 g/mol
Structural Identifiers
InChIInChI=1S/C21H14F2N2O2/c1-26-13-4-6-14-11(8-13)2-7-18-20(14)19(16(10-24)21(25)27-18)15-5-3-12(22)9-17(15)23/h2-9,19H,25H2,1H3
InChIKeyGYVWRIFKFKCRMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antimicrobial Agent-32 for Research Procurement: Chemical Identity, Activity Profile, and Vendor Sourcing


Antimicrobial agent-32 is a vendor-designated catalog identifier that does not correspond to a single, unambiguous chemical entity. Based on vendor technical datasheets and the underlying patent literature, this identifier maps to at least two structurally and mechanistically distinct compounds: (1) a β-lactamase inhibitor of the diazabicyclooctane class (CAS 1436862-65-5, also known as Antibacterial agent 32 or Example 43 in WO2013030733A1) [1], and (2) a pyrazoline derivative (Compound 4g) with the molecular formula C21H14F2N2O2 and a molar mass of 364.34 g/mol . Users procuring this compound must verify with the vendor which chemical entity is being supplied, as the antibacterial spectrum, potency, and underlying evidence base differ markedly between the two. Both entities demonstrate measurable in vitro antibacterial activity, but the available comparative data remain fragmentary and largely vendor-derived.

Why Antimicrobial Agent-32 Cannot Be Substituted with Generic In-Class Analogs Without Experimental Validation


Generic substitution of Antimicrobial agent-32 with other antibacterials is inadvisable without experimental confirmation for two critical reasons. First, the compound exists as two chemically distinct entities under the same vendor catalog name, each with a different mechanism of action: the diazabicyclooctane derivative functions as a β-lactamase inhibitor targeting cell wall synthesis [1], whereas the pyrazoline derivative (Compound 4g) is reported to exert antibacterial effects through bacterial membrane permeabilization and depolarization, with additional off-target anticancer activity against MCF-7, HCT-116, and HepG-2 cell lines . Second, even within a single structural class, the MIC values against clinically relevant strains vary by orders of magnitude between structurally related analogs (e.g., Antibacterial agent 32 exhibits MICs of 1–8 mcg/mL against E. coli strains, while Antibacterial agent 50 shows MICs of 32–128 mcg/mL against the same strains in the same patent assay [1]). Substitution without prior verification of the exact chemical entity and strain-specific potency may lead to experimental failure or misinterpretation of results.

Antimicrobial Agent-32 Procurement Evidence: Quantitative Differentiation Against Closest Analogs and In-Class Comparators


Antimicrobial Agent-32 (Diazabicyclooctane Class) vs. Antibacterial Agent 50: E. coli Strain-Specific MIC Comparison

Within the diazabicyclooctane class disclosed in WO2013030733A1, Antimicrobial agent-32 (Example 43, CAS 1436862-65-5) demonstrates substantially greater potency against three E. coli test strains compared to Antibacterial agent 50 (Example 47). This head-to-head comparison from a single patent source provides the most direct quantitative differentiation available for procurement decision-making [1]. The difference in potency is consistent across all three strains tested, with Antimicrobial agent-32 showing 8- to 32-fold lower MIC values.

E. coli β-lactamase inhibitor antibacterial screening

Antimicrobial Agent-32 (Diazabicyclooctane) vs. Antibacterial Agent 51: Comparative E. coli MIC Data

In the same patent series, Antimicrobial agent-32 (Example 43) exhibits 2- to 4-fold greater potency against two of the three E. coli test strains compared to Antibacterial agent 51 (Example 45) [1]. Against E. coli NCTC 13351, the MIC advantage is 4-fold; against E. coli M 50, the advantage is 4-fold; against E. coli 7 MP, both compounds show equivalent MIC values of 8 mcg/mL. This strain-specific potency differentiation may be relevant for researchers working with particular E. coli isolates.

E. coli β-lactamase inhibitor structure-activity relationship

Antimicrobial Agent-32 (Compound 4g Pyrazoline Class): Activity Profile Against MRSA and Gram-Positive Pathogens

The pyrazoline derivative variant of Antimicrobial agent-32 (Compound 4g, C21H14F2N2O2) exhibits measurable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria in vendor-reported assays . The compound shows enhanced activity against MRSA and Klebsiella pneumoniae (MIC = 500 µg/mL) compared to Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus (MIC = 1000 µg/mL), with the highest potency observed against Escherichia coli (MIC = 250 µg/mL). However, a critical evidence limitation exists: no direct head-to-head comparative data against reference antibiotics (ampicillin, amoxicillin, cephalothin, erythromycin, vancomycin) are publicly available in primary research literature. Vendor datasheets reference such comparisons , but the underlying quantitative data (strain-specific MIC values for comparators, experimental conditions) are not disclosed, precluding rigorous procurement differentiation.

MRSA Staphylococcus aureus Bacillus cereus

Antimicrobial Agent-32 (Compound 4g) Anticancer Off-Target Activity: Implications for Selectivity Assessment

The pyrazoline derivative variant of Antimicrobial agent-32 (Compound 4g) exhibits dual antibacterial and anticancer activity, inhibiting the proliferation of MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (hepatocellular carcinoma) cell lines . This off-target cytotoxicity profile distinguishes Compound 4g from the diazabicyclooctane variant (CAS 1436862-65-5), which is not reported to have anticancer activity. However, no quantitative cytotoxicity data (IC50 values) for normal or non-cancerous cell lines are publicly available for this specific compound, precluding calculation of a therapeutic index or selectivity ratio. The anticancer activity of Compound 4g is supported by cross-study evidence from structurally related pyrazoline analogs, where compound 4g (in a different pyrazoline series) showed IC50 values ranging from 30–36 µM against HeLa, HT29, A549, and MCF-7 cells [1].

anticancer selectivity MCF-7 HCT-116 HepG-2

Evidence Gap Advisory: Antimicrobial Agent-32 Lacks Primary Literature Head-to-Head Comparisons with Clinical Reference Antibiotics

A systematic search of the primary research literature (PubMed, Google Scholar, patent databases) reveals that Antimicrobial agent-32—in either of its two documented chemical identities—lacks publicly available, peer-reviewed head-to-head comparison studies against clinical reference antibiotics (e.g., ciprofloxacin, vancomycin, meropenem, ampicillin) with full experimental disclosure. Vendor datasheets reference comparisons with ampicillin, amoxicillin, cephalothin, erythromycin, and vancomycin , but the underlying strain-specific MIC data, assay conditions, and source literature are not provided. Similarly, a claim of in vitro comparison with ampicillin, amoxicillin, cephalothin, erythromycin, and vancomycin for staphylococci appears in vendor product pages , yet the original study from which these data derive could not be identified. Consequently, no rigorous quantitative differentiation against standard-of-care antibiotics can be established from the available evidence base.

evidence limitation procurement caution reference standard

Cross-Study Antibacterial Activity of Pyrazoline-Based Compound 4g Analogs: Potency Against B. subtilis and S. aureus

While direct data for the specific pyrazoline derivative sold as Antimicrobial agent-32 are limited, cross-study evidence from structurally related pyrazoline analogs bearing the 'Compound 4g' designation demonstrates potent antibacterial activity against Gram-positive pathogens. In a coumarin-piperazine series, Compound 4g exhibited MIC values of 0.236 µg/mL against Bacillus subtilis and 0.355 µg/mL against Staphylococcus aureus, with SaFabI inhibitory activity (IC50 = 0.57 µM) [1]. These potencies are orders of magnitude greater than the 1000 µg/mL MIC values reported for the pyrazoline variant of Antimicrobial agent-32 against the same species. In a separate study of N-phenylpyrazole fraxinellone hybrids, Compound 4g showed MIC = 4 µg/mL against Bacillus subtilis [2]. This variability—ranging from 0.236 to 1000 µg/mL depending on the specific chemical scaffold—underscores the critical importance of confirming the exact chemical identity with the vendor before procurement.

pyrazoline Bacillus subtilis Staphylococcus aureus MIC

Antimicrobial Agent-32 Procurement: Recommended Research Applications Based on Available Evidence


β-Lactamase Inhibitor Screening Against E. coli Strain Panels

The diazabicyclooctane variant of Antimicrobial agent-32 (CAS 1436862-65-5) is suitable for use as a reference compound in β-lactamase inhibitor screening programs targeting E. coli strains NCTC 13351, M 50, and 7 MP. With MIC values of 1, 2, and 8 mcg/mL respectively, this compound provides a potency benchmark against which novel analogs can be compared, as demonstrated in the patent assay system [1]. Its 16- to 32-fold potency advantage over Antibacterial agent 50 and 2- to 4-fold advantage over Antibacterial agent 51 in the same assay make it the most potent disclosed example in this chemical series, justifying its selection as a positive control. However, users should note that no in vivo efficacy, pharmacokinetic, or toxicity data are publicly available for this compound; its use is therefore restricted to in vitro screening applications.

MRSA Phenotype Activity Assessment in Antibacterial Screening Cascades

The pyrazoline derivative variant of Antimicrobial agent-32 (Compound 4g, C21H14F2N2O2) demonstrates retained activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 500 µg/mL compared to 1000 µg/mL against methicillin-sensitive S. aureus [1]. This 2-fold potency differential, while modest in absolute terms, may be useful for researchers establishing baseline activity thresholds in MRSA screening cascades or for studying compounds that maintain activity across resistant phenotypes. The compound's activity against Klebsiella pneumoniae (MIC = 500 µg/mL) and Escherichia coli (MIC = 250 µg/mL) further supports its utility as a broad-spectrum screening tool for Gram-negative and Gram-positive pathogens, albeit at relatively high MIC values that limit its relevance as a development candidate.

Dual Antibacterial-Anticancer Mechanism of Action Studies

For research groups investigating the intersection of antibacterial and anticancer pharmacology, the pyrazoline variant of Antimicrobial agent-32 (Compound 4g) offers a commercially available tool compound with reported dual activity: antibacterial effects across multiple Gram-positive and Gram-negative species, and antiproliferative activity against MCF-7, HCT-116, and HepG-2 cancer cell lines [1]. This dual-activity profile distinguishes it from the diazabicyclooctane variant (which lacks reported anticancer effects) and from many conventional antibiotics. However, the absence of publicly available selectivity data (e.g., cytotoxicity against normal cell lines, therapeutic index calculations) means that this application is best suited to exploratory mechanistic studies rather than translational development work. Users should independently validate the compound's cytotoxicity profile in their own cellular systems.

Analytical Reference Standard for Pyrazoline-Based Antibacterial Series

Given the cross-study evidence demonstrating that Compound 4g entities across different chemical scaffolds exhibit widely varying antibacterial potencies—ranging from MIC = 0.236 µg/mL (coumarin-piperazine series) [1] to MIC = 4 µg/mL (fraxinellone hybrid series) [2] to MIC = 1000 µg/mL (pyrazoline series sold as Antimicrobial agent-32)—this compound may serve as a valuable analytical reference standard for structure-activity relationship (SAR) studies. Procurement of the specific pyrazoline variant (C21H14F2N2O2) allows researchers to establish a baseline activity level for this particular scaffold, against which synthetic modifications can be quantitatively benchmarked. The compound's reported mechanism of action involving bacterial membrane permeabilization and depolarization [3] further supports its use as a tool compound for studying membrane-active antibacterial agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimicrobial agent-32

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.